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D-[1-13C]Tagatose - 478506-42-2

D-[1-13C]Tagatose

Catalog Number: EVT-1461033
CAS Number: 478506-42-2
Molecular Formula: C6H12O6
Molecular Weight: 181.148
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

D-[1-¹³C]Erythrose

Compound Description: D-[1-¹³C]Erythrose is a ¹³C-labeled aldose sugar, specifically a tetrose with a carbonyl group at the C1 position. It serves as a valuable tool in studying prebiotic sugar formation and reactions []. Researchers have used D-[1-¹³C]Erythrose to investigate carbonyl migrations, epimerizations, aldol reactions, and oxidative fragmentation processes under simulated prebiotic conditions [].

D-[1-¹³C]Threose

Compound Description: Similar to D-[1-¹³C]Erythrose, D-[1-¹³C]Threose is another ¹³C-labeled tetrose sugar. It differs from D-[1-¹³C]Erythrose in the spatial arrangement of the hydroxyl group at the C2 carbon, making them diastereomers. D-[1-¹³C]Threose is also studied in prebiotic chemistry to understand sugar transformations like carbonyl migrations and epimerizations [].

D-Galactose

Compound Description: D-Galactose is a naturally occurring six-carbon aldose sugar. It serves as a substrate for the enzyme L-arabinose isomerase (L-AI), which can convert it into D-Tagatose [, ].

L-Arabinose

Compound Description: L-Arabinose is a five-carbon aldose sugar that naturally exists. It acts as a substrate for L-arabinose isomerase (L-AI) []. While L-AI typically exhibits higher specificity for L-arabinose, certain variants, like the one from Bifidobacterium adolescentis, demonstrate significant activity towards D-galactose, enabling D-tagatose production [].

Relevance: Despite not being directly involved in D-[1-¹³C]Tagatose production, L-Arabinose provides insights into the substrate specificity and potential of L-AI enzymes. The study of L-Arabinose-specific L-AIs helps identify variants with altered specificity that can utilize D-Galactose and produce D-[1-¹³C]Tagatose [].

D-Tagatose 6-Phosphate

Compound Description: D-Tagatose 6-Phosphate is a phosphorylated derivative of D-Tagatose. It serves as a key intermediate in the tagatose 6-phosphate pathway, a metabolic route for D-Tagatose synthesis [].

D-Tagatose 1,6-Diphosphate

Compound Description: D-Tagatose 1,6-diphosphate is another phosphorylated form of D-Tagatose, serving as an essential intermediate in both the classical tagatose 6-phosphate pathway and the more recently discovered tagatose 1-phosphate pathway []. These pathways contribute to the metabolic synthesis of D-Tagatose.

Overview

D-[1-13C]Tagatose is a stable isotopically labeled form of D-tagatose, a ketohexose sugar that serves as an epimer of D-fructose. This compound is notable for its low caloric content and potential health benefits, including its role as a sweetener in food products and its applications in scientific research. D-tagatose is derived from natural sources and can be synthesized through various methods, making it a versatile compound in both food technology and biochemical studies.

Source

D-tagatose is naturally found in small quantities in certain fruits and dairy products. It can also be produced from lactose through enzymatic processes or chemical isomerization. The compound has been identified in the exudates of the cacao tree and certain lichens, indicating its presence in diverse biological systems .

Classification

D-tagatose belongs to the class of carbohydrates known as monosaccharides, specifically ketohexoses. As an epimer of D-fructose, it differs at the C-4 position, which influences its biochemical properties and metabolic pathways.

Synthesis Analysis

Methods

The synthesis of D-[1-13C]tagatose typically involves the epimerization of D-fructose at the C-4 position. Two prominent methods for synthesizing this compound include:

  1. Chemical Synthesis: This method employs oxidation and reduction techniques to convert D-fructose into D-tagatose. For instance, the Dess-Martin periodinane oxidation followed by sodium borohydride reduction has been utilized to achieve this transformation .
  2. Enzymatic Synthesis: Enzymatic routes often involve the use of L-arabinose isomerase, which catalyzes the conversion of D-galactose into D-tagatose under alkaline conditions. This method can yield significant amounts of D-tagatose from lactose-containing substrates, such as whey permeate .

Technical Details

The synthesis process typically requires purification steps to isolate the desired product from by-products and unreacted starting materials. Chromatographic techniques are commonly employed to achieve high purity levels necessary for both food applications and research purposes.

Molecular Structure Analysis

Structure

D-tagatose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol. Its structural formula can be represented as follows:

HOCH2 CHOH 4C O\text{HOCH}_2\text{ CHOH }_4\text{C O}

This structure highlights its keto group at C-2 and hydroxyl groups at other carbon positions, characteristic of hexoses.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used to analyze the molecular structure of D-tagatose, providing insights into its chemical environment and confirming its identity through distinct chemical shifts observed for each carbon atom .

Chemical Reactions Analysis

Reactions

D-tagatose can participate in various chemical reactions typical of carbohydrates, including:

  • Isomerization: Under alkaline conditions, D-galactose can be converted into D-tagatose using L-arabinose isomerase or chemical catalysts like calcium hydroxide .
  • Fermentation: In microbial processes, D-tagatose can be fermented by specific strains of yeast or bacteria to produce bioethanol or other metabolites .

Technical Details

The enzymatic conversion process generally operates optimally at temperatures between 50°C to 70°C and pH levels around 5.5 to 7.0, ensuring high yields while minimizing by-products .

Mechanism of Action

Process

The mechanism by which D-tagatose exerts its effects involves several pathways depending on its application:

  • Sweetness Perception: As a sweetener, it activates taste receptors similar to other sugars but with fewer calories.
  • Metabolic Pathways: Once ingested, D-tagatose undergoes metabolism that may influence glucose homeostasis and insulin sensitivity due to its unique structural properties .

Data

Research indicates that D-tagatose may promote beneficial metabolic effects, such as reducing blood glucose levels post-meal when consumed as part of a carbohydrate-rich diet.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-tagatose appears as white or nearly white non-hygroscopic crystals.
  • Solubility: It is highly soluble in water (160 g/100 ml at 20°C) but poorly soluble in ethanol (0.02 g/100 ml at 22°C).
  • Melting Point: The melting range is between 133°C and 137°C.

Chemical Properties

D-tagatose exhibits specific optical activity with a specific rotation ranging from -4° to -5.6° in a 1% aqueous solution . It also has a heat of solution measured at -42.3 kJ/kg at 20°C.

Applications

D-[1-13C]Tagatose has various scientific uses:

  • Research Tool: Its isotopic labeling allows for tracking metabolic pathways in studies involving carbohydrate metabolism.
  • Food Industry: As a low-calorie sweetener, it is used in food products aimed at reducing caloric intake while maintaining sweetness.
  • Health Studies: Investigations into its potential benefits for glycemic control make it relevant in diabetes research.

Properties

CAS Number

478506-42-2

Product Name

D-[1-13C]Tagatose

IUPAC Name

(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

181.148

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1

InChI Key

LKDRXBCSQODPBY-HMWKXFOSSA-N

SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Synonyms

D-lyxo-2-Hexulose-1-13C;

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